molecular formula C14H11ClF2O B1528336 1-(Benzyloxy)-2-chloro-4-(difluoromethyl)benzene CAS No. 1803586-94-8

1-(Benzyloxy)-2-chloro-4-(difluoromethyl)benzene

Cat. No. B1528336
CAS RN: 1803586-94-8
M. Wt: 268.68 g/mol
InChI Key: UUGIRGXVFNWKPE-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2-chloro-4-(difluoromethyl)benzene, also known as 4-difluoromethyl-2-chlorobenzyloxybenzene or DFCB, is a compound that has been studied for its potential applications in scientific research. DFCB has been found to have a variety of biochemical and physiological effects that make it a promising tool for use in laboratory experiments.

Scientific Research Applications

Pharmaceutical Research

1-(Benzyloxy)-2-chloro-4-(difluoromethyl)benzene: is utilized in pharmaceutical research as a precursor for synthesizing various biologically active molecules. Its benzyloxy and difluoromethyl groups are valuable for introducing fluorine atoms into drug molecules, which can significantly alter the biological activity and metabolic stability of pharmaceuticals .

Organic Synthesis

This compound serves as an intermediate in organic synthesis, particularly in the construction of complex molecules. The presence of both electron-withdrawing and electron-donating groups within the same molecule makes it a versatile reagent for various chemical transformations, including nucleophilic substitution reactions .

Material Science

In material science, 1-(Benzyloxy)-2-chloro-4-(difluoromethyl)benzene can be used to modify the surface properties of materials. The difluoromethyl group, in particular, is known for its ability to confer hydrophobicity, which is beneficial in creating water-resistant coatings and polymers .

Analytical Chemistry

The compound’s unique structure allows it to serve as a standard or reference material in analytical chemistry. Its well-defined physical and chemical properties enable researchers to calibrate instruments and validate analytical methods, ensuring accuracy and precision in chemical analysis .

Biochemistry

In biochemistry, fluorinated compounds like 1-(Benzyloxy)-2-chloro-4-(difluoromethyl)benzene are often used to study enzyme mechanisms and protein interactions. The incorporation of fluorine atoms can provide insights into the molecular dynamics and function of biological systems .

Industrial Applications

While not directly used in industrial processes, this compound’s derivatives may find applications in the development of industrial chemicals. Its ability to undergo various chemical reactions makes it a potential starting material for synthesizing compounds used in manufacturing processes .

properties

IUPAC Name

2-chloro-4-(difluoromethyl)-1-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF2O/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8,14H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGIRGXVFNWKPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxy)-2-chloro-4-(difluoromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.